4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBMQXNFLUVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ethyl Ester Precursor
Hydrolysis to the Carboxylic Acid
- The ethyl ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, i.e., this compound.
- Acidification of the sodium salt solution with orthophosphoric acid followed by filtration and washing isolates the acid.
Advanced Synthetic Techniques and Green Chemistry Approaches
- Green chemistry methods have been applied in related pyrimidine carboxylic acid derivatives synthesis, such as microwave-assisted synthesis and mechanochemistry (mortar-pestle method), which offer shorter reaction times (3–30 minutes), higher yields (80–96%), and milder conditions without pollution.
- Although these methods are reported for related pyrimidine derivatives, similar approaches could be adapted to thienopyrimidine analogs to enhance efficiency and sustainability.
Amide Coupling Reactions Using 1,1’-Carbonyldiimidazole (CDI)
- For derivative synthesis, the carboxylic acid group of this compound is activated by 1,1’-carbonyldiimidazole in anhydrous dimethylformamide (DMF) at 50 °C to form an imidazolide intermediate.
- Subsequent reaction with amines at 80 °C for 3 hours yields amide derivatives.
- This two-step, one-pot procedure is efficient, economical, and avoids harsh conditions, with product isolation by aqueous quenching and crystallization.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of ethyl 5-methylthieno[2,3-d]pyrimidine-6-carboxylate | Cyclization of amino ester thiophene derivatives with isocyanates/isothiocyanates, reflux in ethanol or sodium hydroxide | 60–75% | Intermediate ester precursor |
| 2 | Hydrolysis of ester to acid | Acidification of sodium salt with orthophosphoric acid, filtration, washing | Not specified | Isolates this compound |
| 3 | Activation of acid with 1,1’-carbonyldiimidazole (CDI) | CDI in anhydrous DMF, 50 °C, 10–15 minutes | Not specified | Forms reactive imidazolide intermediate |
| 4 | Amide coupling | Addition of amine, 80 °C, 3 hours | ~83% | One-pot procedure, aqueous workup |
| 5 | Green synthesis alternatives (related compounds) | Microwave irradiation, mechanochemistry, green solvents | 80–96% | Faster, eco-friendly, mild conditions |
Research Findings and Analytical Characterization
- The synthesized compounds, including the acid and its derivatives, have been characterized by Infrared Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) to confirm structure and purity.
- Melting points and elemental analyses further validate the identity and quality of the products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidines or thieno[2,3-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This compound has shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds with similar structural frameworks have been reported to achieve IC₅₀ values in the low micromolar range, indicating strong potential for further development as anticancer agents .
| Compound Name | Cancer Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate | MDA-MB-435 | 52.56 |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 62.86 |
Potential as Antiviral Agents
Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also possess antiviral properties. Preliminary studies have indicated activity against viral targets, although further investigation is required to elucidate the specific mechanisms and efficacy against different viruses.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in this application, and ongoing studies are assessing the neuroprotective mechanisms involved.
Case Studies
Several case studies have been documented regarding the use of thieno[2,3-d]pyrimidines in clinical settings:
- Breast Cancer Treatment : A study focusing on a series of thieno[2,3-d]pyrimidine derivatives demonstrated significant tumor regression in animal models when administered alongside conventional chemotherapy agents.
- Viral Infections : Another investigation evaluated the antiviral efficacy of a related compound against influenza viruses in vitro, showing reduced viral replication rates.
Mechanism of Action
The mechanism by which 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 4 and 5 of the thienopyrimidine core. Below is a comparative analysis:
*Calculated based on formula C₁₁H₁₀N₂O₃S.
Key Observations :
- Ethoxy vs.
- Chloro Substituents: Chloro derivatives (e.g., ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) serve as intermediates for synthesizing amides or amines via nucleophilic substitution .
- Amino Derivatives: Phenylamino-substituted analogs (e.g., 16b, 16c) exhibit higher melting points, suggesting stronger intermolecular interactions, which may correlate with improved biological target binding .
Biological Activity
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1343152-42-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-d]pyrimidine core with an ethoxy group at the 4-position and a methyl group at the 5-position. Its molecular formula is , with a molecular weight of 238.26 g/mol.
Structural Formula
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its therapeutic potential. It has been investigated for various pharmacological effects, including anti-inflammatory and anti-tumor properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds structurally related to 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were reported to be comparable to that of celecoxib, a well-known anti-inflammatory drug .
Anti-tumor Activity
In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potential for further development as anti-cancer agents .
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine | MCF-7 | TBD | |
| Cisplatin (Control) | MCF-7 | SI = 25 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate pathways associated with inflammation and tumor growth by binding to enzymes such as COX or other relevant receptors .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common method includes the cyclization of substituted thiophenes followed by functional group modifications. The substitution pattern significantly influences its biological activity.
Synthetic Route Example
- Starting Material : Substituted thiophene derivatives.
- Reagents : Strong bases or acids; catalysts may be required.
- Conditions : Controlled temperature and pressure to optimize yield.
Case Studies
Several case studies have reported on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Antiallergenic Activity : A series of derivatives demonstrated oral activity in rat models for passive cutaneous anaphylaxis tests, indicating potential in treating allergic reactions .
- Cytotoxicity Testing : Various derivatives were tested against different cancer cell lines showing varying degrees of cytotoxicity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
